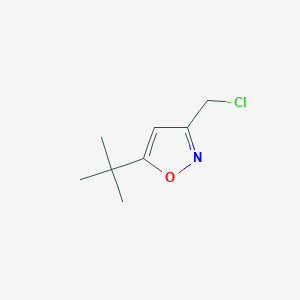

5-(tert-Butyl)-3-(chloromethyl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

5-tert-butyl-3-(chloromethyl)-1,2-oxazole |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5H2,1-3H3 |

InChI Key |

UYNMHUUDVKQRQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butyl 3 Chloromethyl Isoxazole

General Principles of Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern synthetic organic chemistry. nih.govresearchgate.net These structures are prevalent in many biologically active compounds and serve as versatile building blocks. nih.govorganic-chemistry.org The most prominent and widely utilized method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov

This reaction typically involves the in-situ generation of a nitrile oxide (the 1,3-dipole) which then reacts with an alkene or alkyne (the dipolarophile) to form an isoxazoline (B3343090) or isoxazole, respectively. nih.gov Nitrile oxides are unstable and are commonly generated from aldoximes using various oxidizing agents. nih.gov Alternative methods for isoxazole synthesis include the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) and the cyclization of α,β-unsaturated ketones or O-methyl oximes of 2-alkyn-1-ones. organic-chemistry.orgclockss.org The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final isoxazole ring. organic-chemistry.org

Targeted Synthesis of 3-Chloromethyl-5-substituted Isoxazoles

The synthesis of isoxazoles with specific functional groups, such as a chloromethyl group at the 3-position and a bulky substituent like a tert-butyl group at the 5-position, requires precise control over the reaction's regioselectivity. The development of one-pot strategies has been particularly effective for creating such molecules efficiently. organic-chemistry.orgresearchgate.net

One-Pot Synthetic Strategies for Chloromethylisoxazoles

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and simplified procedures. clockss.orgbohrium.com For 3-substituted 5-chloromethylisoxazoles, a notable one-pot method has been developed that streamlines the process from readily available starting materials. researchgate.netresearchgate.net

A robust and effective one-pot synthesis for 3-substituted 5-chloromethylisoxazoles involves the reaction of aldoximes with 2,3-dichloro-1-propene (B165496). researchgate.netresearchgate.net In this process, the aldoxime is the precursor to the nitrile oxide, and 2,3-dichloro-1-propene serves as the three-carbon building block for the isoxazole ring.

The reaction mechanism proceeds through the in-situ generation of a nitrile oxide from the starting aldoxime. This is followed by a 1,3-dipolar cycloaddition reaction with 2,3-dichloro-1-propene. A subsequent elimination of hydrogen chloride from the resulting intermediate yields the aromatic isoxazole ring. researchgate.net This method is versatile and has been shown to be effective for oximes derived from both aromatic and aliphatic aldehydes. researchgate.netresearchgate.net

The efficiency of the one-pot synthesis of chloromethylisoxazoles is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of solvent, base, and temperature. In the synthesis utilizing 2,3-dichloro-1-propene, this reagent conveniently serves as both a reactant and the solvent, simplifying the reaction setup. researchgate.netresearchgate.net The excess 2,3-dichloro-1-propene can also be recovered after the reaction is complete, improving the process's sustainability. researchgate.netresearchgate.net

The selection of the base and the reaction temperature are critical for promoting the formation of the nitrile oxide and facilitating the subsequent cycloaddition and elimination steps. The optimization of these conditions allows for the synthesis of 3-substituted 5-chloromethylisoxazoles in good yields under relatively mild conditions. researchgate.net

Below is a table summarizing the yields for the synthesis of various 3-substituted 5-chloromethylisoxazoles using the optimized one-pot method with 2,3-dichloro-1-propene.

| Entry | R in Aldoxime (R-CH=NOH) | Product | Yield (%) |

| 1 | C₆H₅ | 5-(Chloromethyl)-3-phenylisoxazole | 85 |

| 2 | 4-CH₃C₆H₄ | 5-(Chloromethyl)-3-(p-tolyl)isoxazole | 88 |

| 3 | 4-CH₃OC₆H₄ | 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole | 79 |

| 4 | 4-ClC₆H₄ | 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole | 89 |

| 5 | (CH₃)₃C | 5-(tert-Butyl)-3-(chloromethyl)isoxazole | 75 |

| 6 | C₃H₇ | 5-(Chloromethyl)-3-propylisoxazole | 72 |

This table is generated based on data reported in the literature for the one-pot synthesis of 3-substituted 5-chloromethylisoxazoles. researchgate.net

Strategies for Introducing the tert-Butyl Moiety into the Isoxazole Ring

To synthesize the target compound, 5-(tert-Butyl)-3-(chloromethyl)isoxazole, the strategy involves selecting the appropriate starting aldoxime. In this case, pivalaldehyde oxime (trimethylacetaldehyde oxime), which contains the necessary tert-butyl group, is used. researchgate.net

The introduction of the tert-butyl group at the 5-position of the isoxazole ring is a direct consequence of the regioselectivity of the [3+2] cycloaddition reaction. During the reaction between the nitrile oxide generated from pivalaldehyde oxime and the asymmetric alkene 2,3-dichloro-1-propene, the bulky tert-butyl group preferentially orients itself at the 5-position of the resulting isoxazole ring. This outcome is governed by a combination of steric and electronic factors that favor one regioisomer over the other. nih.gov

Chemo- and Regioselectivity in the Functionalization of the Isoxazole Core

Chemo- and regioselectivity are critical considerations in the synthesis of highly substituted isoxazoles. nih.govrsc.org In the synthesis of 5-(tert-Butyl)-3-(chloromethyl)isoxazole from pivalaldehyde oxime and 2,3-dichloro-1-propene, the reaction demonstrates high levels of both.

Chemoselectivity: The reaction selectively occurs between the nitrile oxide and the carbon-carbon double bond of 2,3-dichloro-1-propene, leaving the chloro- substituents untouched during the initial cycloaddition.

Regioselectivity: The term regioselectivity refers to the preferential formation of one constitutional isomer over another. The reaction between an unsymmetrical nitrile oxide (like that derived from pivalaldehyde) and an unsymmetrical dipolarophile (2,3-dichloro-1-propene) can theoretically produce two different regioisomers. However, the synthesis overwhelmingly yields the 5-substituted isomer. researchgate.net This high regioselectivity is a known phenomenon in 1,3-dipolar cycloadditions and is often explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation. Steric hindrance from the bulky tert-butyl group also plays a significant role, favoring its placement away from the more substituted carbon of the nitrile oxide, leading to the formation of the 5-tert-butyl substituted product. nih.gov The use of 2,3-dichloro-1-propene is crucial, as similar reactions with isomers like 1,3-dichloroprop-1-ene can result in mixtures of regioisomers. researchgate.net

Chemical Reactivity and Transformative Chemistry of 5 Tert Butyl 3 Chloromethyl Isoxazole

Reactions Involving the Chloromethyl Group

The chloromethyl group at the 3-position of the isoxazole (B147169) ring is the primary site of reactivity for 5-(tert-Butyl)-3-(chloromethyl)isoxazole. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups and the construction of larger molecular architectures.

Nucleophilic Substitution Reactions at the Methylene Chloride Center

The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by nucleophiles in classic SN2 reactions. The reaction proceeds with inversion of configuration if the carbon center were chiral, though in this case, it is prochiral. The general scheme for nucleophilic substitution is shown below:

Scheme 1: General Nucleophilic Substitution Reaction

5-(tert-Butyl)-3-(chloromethyl)isoxazole + Nu⁻ → 5-(tert-Butyl)-3-(Nu-methyl)isoxazole + Cl⁻

```*Where Nu⁻ represents a generic nucleophile.*

The rate of these reactions is influenced by the strength and concentration of the nucleophile, the solvent, and the temperature. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate these transformations.

Derivatization through Displacement Reactions with Various Nucleophiles

The versatility of the chloromethyl group is demonstrated by its reaction with a wide range of nucleophiles, leading to the formation of various isoxazole conjugates. This allows for the systematic modification of the molecule's properties, such as solubility, polarity, and biological activity.

The reaction of 5-(tert-Butyl)-3-(chloromethyl)isoxazole with various nucleophiles introduces new functional moieties onto the isoxazole scaffold.

Thiourea (B124793): The reaction with thiourea is expected to proceed via the sulfur atom, a soft and potent nucleophile, to form an isothiouronium salt. This intermediate can then be hydrolyzed to the corresponding thiol or used in further synthetic transformations.

Amino Acids: The nucleophilic amino group of amino acids can displace the chloride to form novel amino acid-isoxazole conjugates. The reaction conditions would need to be carefully controlled to avoid side reactions at the carboxylic acid moiety.

Amines: Primary and secondary amines readily react with the chloromethyl group to yield the corresponding aminomethylisoxazoles. An example of such a reaction is the synthesis of isoxazole-silatrane hybrids, where 3-substituted 5-chloromethylisoxazoles react with 3-aminopropylsilatrane.

researchgate.net

Thioglycolic Acid: The thiol group of thioglycolic acid is a strong nucleophile and is expected to react readily with the chloromethyl group to form a thioether linkage, resulting in the formation of S-(5-(tert-butyl)isoxazol-3-ylmethyl)thioglycolic acid.

Table 1: Examples of Nucleophilic Substitution Reactions and Their Products

| Nucleophile | Product |

| :--- | :--- |

| Thiourea | S-(5-(tert-Butyl)isoxazol-3-ylmethyl)isothiouronium chloride |

| Glycine (Amino Acid) | N-(5-(tert-Butyl)isoxazol-3-ylmethyl)glycine |

| Diethylamine (Amine) | N,N-Diethyl-1-(5-(tert-butyl)isoxazol-3-yl)methanamine |

| Thioglycolic Acid | 2-((5-(tert-Butyl)isoxazol-3-ylmethyl)thio)acetic acid |

Elimination Reactions to Form Alkenyl Isoxazoles

In the presence of a strong, non-nucleophilic base, 5-(tert-Butyl)-3-(chloromethyl)isoxazole can undergo an elimination reaction to form 5-(tert-butyl)-3-vinylisoxazole. This reaction typically follows an E2 mechanism, where the base abstracts a proton from the methyl group concurrently with the departure of the chloride ion. The choice of base and reaction conditions is crucial to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are often used to promote elimination.

**Scheme 2: Elimination Reaction to Form an Alkenyl Isoxazole**

5-(tert-Butyl)-3-(chloromethyl)isoxazole + Strong Base → 5-(tert-Butyl)-3-vinylisoxazole + Base-H⁺ + Cl⁻

Transformations of the Isoxazole Ring System

Beyond the reactivity of the chloromethyl side chain, the isoxazole ring itself can undergo significant transformations, most notably through reductive pathways that lead to the cleavage of the N-O bond.

Reductive Ring Opening Pathways of Isoxazoles

The reductive cleavage of the N-O bond in isoxazoles is a powerful synthetic tool that provides access to a variety of acyclic compounds, particularly β-aminoenones or their derivatives. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon.

**Scheme 3: General Reductive Ring Opening of a 3,5-Disubstituted Isoxazole**

3,5-Disubstituted Isoxazole + Reducing Agent → β-Aminoenone

For 5-(tert-Butyl)-3-(chloromethyl)isoxazole, the reductive ring opening would be expected to yield a β-aminoenone derivative. The specific product would depend on the reaction conditions and the potential for the chloromethyl group to also react under the reducing conditions. For instance, catalytic hydrogenation might also lead to the reduction of the chloromethyl group to a methyl group.

Table 2: Common Reducing Agents for Isoxazole Ring Opening

| Reducing Agent | Conditions |

| :--- | :--- |

| H₂/Raney Ni | Typically at room temperature and atmospheric or elevated pressure |

| H₂/Pd-C | Similar conditions to Raney Ni, often used for its milder nature |

| SmI₂ | Samarium(II) iodide is a powerful single-electron transfer reagent |

| Mo(CO)₆ | Molybdenum hexacarbonyl can also effect the reductive cleavage |

Table of Compounds

Compound Name 5-(tert-Butyl)-3-(chloromethyl)isoxazole Thiourea Glycine Diethylamine Thioglycolic acid S-(5-(tert-Butyl)isoxazol-3-ylmethyl)isothiouronium chloride N-(5-(tert-Butyl)isoxazol-3-ylmethyl)glycine N,N-Diethyl-1-(5-(tert-butyl)isoxazol-3-yl)methanamine 2-((5-(tert-Butyl)isoxazol-3-ylmethyl)thio)acetic acid 5-(tert-Butyl)-3-vinylisoxazole Potassium tert-butoxide β-Aminoenone Raney nickel Palladium on carbon Samarium(II) iodide Molybdenum hexacarbonyl 3-Aminopropylsilatrane S-(5-(tert-butyl)isoxazol-3-ylmethyl)thioglycolic acid

Transformations of the Isoxazole Ring System

Isoxazole Annulation Reactions and Mechanisms

While many methods focus on the synthesis of isoxazoles, the isoxazole moiety itself can be used to build other rings in annulation reactions. The chloromethyl group of 5-(tert-butyl)-3-(chloromethyl)isoxazole is a key functional handle for such transformations. In one example of an asymmetric isoxazole annulation, a related compound, 4-chloromethyl-3,5-dimethylisoxazole, was used to alkylate an imine, leading to the formation of a new chiral center and ultimately a new ring system upon hydrolysis. umt.edu A similar strategy could be employed with 5-(tert-butyl)-3-(chloromethyl)isoxazole, where it acts as an electrophile in an alkylation step that initiates a sequence of reactions to form a new fused ring.

Cycloaddition Reactions Involving the Isoxazole Ring

The isoxazole ring can participate as a 2π component (dienophile) or a 4π component (diene) in cycloaddition reactions, although the latter is more common. As mentioned, isoxazoles can undergo inverse electron-demand hetero-Diels-Alder reactions with electron-rich dienophiles like enamines to form pyridines. rsc.orgrsc.org The reaction proceeds through a bicyclic intermediate which then rearranges. The substituents on the isoxazole ring play a crucial role in determining the feasibility and outcome of these reactions. The electron-donating tert-butyl group would increase the energy of the LUMO, potentially making the inverse-demand reaction more favorable.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring is considered electron-deficient, which generally disfavors electrophilic aromatic substitution. However, substitution can occur, typically at the C4 position, which is the most electron-rich carbon. The presence of the electron-donating tert-butyl group at C5 would further activate the C4 position towards electrophiles. Reactions like halogenation or nitration, if successful, would preferentially occur at this site.

Nucleophilic aromatic substitution (SNAr) is more common for isoxazoles, especially when activated by strong electron-withdrawing groups. While 5-(tert-butyl)-3-(chloromethyl)isoxazole lacks such activation on the ring itself, the primary site for nucleophilic attack is the benzylic-like carbon of the chloromethyl group. This is a standard SN2 reaction rather than an SNAr on the ring. Numerous nucleophiles can displace the chloride, providing a straightforward method for introducing a wide variety of functional groups at the C3-methyl position. nih.govnih.govresearchgate.net

| Nucleophile | Reagent Example | Product Type |

| Thiol | ArSH / Base | 3-(Arylthiomethyl)isoxazole |

| Phenoxide | ArOH / Base | 3-(Aryloxymethyl)isoxazole |

| Amine | R₂NH | 3-(Aminomethyl)isoxazole |

| Methoxide | NaOMe | 3-(Methoxymethyl)isoxazole |

Intramolecular and Intermolecular Cyclization Reactions Utilizing the Compound

The bifunctional nature of 5-(tert-butyl)-3-(chloromethyl)isoxazole makes it an excellent substrate for cyclization reactions. The chloromethyl group serves as an electrophilic handle that can react with a nucleophile tethered elsewhere, leading to the formation of new rings.

Intramolecular cyclization can be achieved by first modifying the isoxazole with a substituent that contains a nucleophilic site. For instance, if the tert-butyl group were replaced by a group containing a hydroxyl or amine function, an intramolecular Williamson ether or amine synthesis could be initiated by adding a base to form a fused ring system. A more general approach is the intramolecular nitrile oxide cycloaddition (INOC), where a nitrile oxide and an alkyne are present in the same molecule, leading to the formation of a new, fused isoxazole ring. mdpi.com

Intermolecular cyclization often involves a two-step process where 5-(tert-butyl)-3-(chloromethyl)isoxazole first reacts with a binucleophilic reagent. For example, reaction with a compound containing both a thiol and an amine could proceed by initial substitution of the chloride by the softer thiol nucleophile, followed by a subsequent reaction involving the amine and the isoxazole ring (perhaps via ring opening) to form a larger heterocyclic structure. Another strategy is the formal [5+1] cycloaddition, where vinyl diazo compounds react with tert-butyl nitrite (B80452) to form 1,2,3-triazine (B1214393) 1-oxides, which can then be transformed into isoxazoles upon heating. ijpca.orgnsf.gov

Mechanistic Investigations and Computational Studies

Detailed Mechanistic Elucidation of Synthetic Pathways to 5-(tert-Butyl)-3-(chloromethyl)isoxazole

The synthesis of 3,5-disubstituted isoxazoles, such as 5-(tert-butyl)-3-(chloromethyl)isoxazole, is predominantly achieved through two primary mechanistic pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Pathway

The most widely reported and versatile method for constructing the isoxazole (B147169) ring is the Huisgen 1,3-dipolar cycloaddition. rsc.orgorganic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.org For the specific synthesis of 5-(tert-butyl)-3-(chloromethyl)isoxazole, the reactants would be chloroacetonitrile (B46850) oxide and 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene).

The mechanism is generally accepted to be a concerted, pericyclic process, meaning the two new sigma bonds are formed in a single transition state without the formation of an intermediate. rsc.orgorganic-chemistry.org The reaction proceeds via a [π4s + π2s] cycloaddition, where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne. organic-chemistry.org

The key steps are:

In Situ Generation of Nitrile Oxide : Chloroacetonitrile oxide is highly reactive and is typically generated in situ from a stable precursor, such as chloroacetaldoxime. Dehydrohalogenation of the corresponding hydroximoyl chloride (formed by chlorination of the oxime with agents like N-chlorosuccinimide) using a mild base generates the nitrile oxide. core.ac.uk

Concerted Cycloaddition : The generated chloroacetonitrile oxide then reacts with tert-butylacetylene. The regioselectivity of this addition is crucial. The formation of the 5-tert-butyl-3-chloromethyl isomer over the 4-tert-butyl-3-chloromethyl alternative is dictated by both steric and electronic factors. mdpi.com Sterically, the bulky tert-butyl group on the alkyne directs the approach of the nitrile oxide. Electronically, the reaction is governed by the interaction of the frontier molecular orbitals (FMOs) of the two reactants, which favors the observed 3,5-disubstitution pattern. mdpi.com

Condensation Pathway

An alternative classical method is the condensation of a β-dicarbonyl compound with hydroxylamine. youtube.comresearchgate.net To synthesize 5-(tert-butyl)-3-(chloromethyl)isoxazole via this route, the required precursor would be 1-chloro-4,4-dimethylpentane-1,3-dione.

The mechanism proceeds as follows:

Monoxime Formation : Hydroxylamine, being a potent nucleophile, first attacks one of the carbonyl groups of the diketone. The carbonyl attached to the chloromethyl group is generally more electrophilic and reacts first to form a monoxime intermediate. researchgate.net

Intramolecular Cyclization : The hydroxyl group of the newly formed oxime then attacks the second carbonyl carbon in an intramolecular fashion. youtube.com

Dehydration : The resulting cyclic hemiaminal intermediate, a 5-hydroxyisoxazoline, readily undergoes dehydration under acidic or basic conditions to yield the aromatic isoxazole ring. researchgate.net

A significant challenge with this method can be a lack of regioselectivity if the 1,3-diketone is unsymmetrical, potentially leading to a mixture of isomeric isoxazole products. nih.gov However, careful control of reaction conditions can favor the formation of one regioisomer. nih.gov

Reaction Mechanism Studies of Isoxazole Ring Transformations (e.g., annulation, reductive ring opening)

The isoxazole ring, while aromatic, contains a labile N-O bond that makes it a versatile synthetic intermediate for various transformations.

Reductive Ring Opening

The cleavage of the weak N-O bond in the isoxazole ring is a common and synthetically useful transformation. researchgate.net This reductive ring-opening can be initiated by various reagents, including catalytic hydrogenation (e.g., with Pd/C or Raney Ni), dissolving metal reduction, or treatment with reagents like Mo(CO)₆. nih.govrsc.org The mechanism typically involves:

N-O Bond Cleavage : The process begins with the cleavage of the N-O single bond, which is the weakest bond in the ring. In catalytic hydrogenation, this occurs on the surface of the metal catalyst.

Formation of an Intermediate : This cleavage generates a vinylogous imine or enaminone intermediate. For 5-(tert-butyl)-3-(chloromethyl)isoxazole, this would lead to an enaminone structure.

Hydrolysis/Further Reduction : The resulting intermediate can then be hydrolyzed under aqueous workup conditions to yield a β-dicarbonyl compound or can be further reduced to form a γ-amino alcohol, depending on the specific reagents and reaction conditions used. The reductive cleavage of isoxazoles is a key step in their use as "masked" β-dicarbonyl or γ-amino alcohol synthons. wikipedia.org

Annulation Reactions

Annulation reactions involve the construction of a new ring fused to the existing isoxazole scaffold. Isoxazoles can participate as building blocks in cascade reactions to form more complex polycyclic heterocyclic systems. rsc.orgchim.it For example, isoxazoles can undergo annulation with alkynes or other unsaturated systems, often catalyzed by transition metals. The mechanism is highly dependent on the specific reaction partners and catalysts but can involve:

Coordination and Ring Opening : A transition metal catalyst may coordinate to the isoxazole ring, promoting the cleavage of the N-O bond to form a metallacycle intermediate.

Insertion/Cyclization : The reaction partner (e.g., an alkyne) can then insert into the metallacycle, followed by reductive elimination or other cyclization pathways to form a new fused ring system, such as a pyridine (B92270) or quinoline. acs.org The chloromethyl group on 5-(tert-butyl)-3-(chloromethyl)isoxazole can also serve as a reactive handle to tether a reaction partner, facilitating intramolecular annulation reactions.

Application of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanistic details, electronic properties, and reactivity of isoxazole derivatives. unimi.itresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to model the electronic structure of 5-(tert-butyl)-3-(chloromethyl)isoxazole, providing insights into its stability and reactivity. irjweb.comresearchgate.net Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial indicators of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the oxygen and nitrogen atoms of the isoxazole ring would be electron-rich regions, while the hydrogen atoms and the region around the chlorine atom would be electron-poor.

Atomic Charges : Calculation of partial charges on each atom helps to predict sites susceptible to nucleophilic or electrophilic attack.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Transition State Analysis of Key Chemical Transformations

Computational methods allow for the precise location and characterization of transition state (TS) structures for chemical reactions. nih.gov For the synthesis of 5-(tert-butyl)-3-(chloromethyl)isoxazole via 1,3-dipolar cycloaddition, TS analysis provides critical mechanistic information. By modeling the approach of chloroacetonitrile oxide to tert-butylacetylene, the geometry of the transition state can be optimized. The calculation confirms the concerted nature of the reaction by showing the simultaneous formation of the C-C and C-O bonds. Furthermore, the activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. researchgate.net

Theoretical Prediction of Regio- and Stereoselectivity in Reactions

One of the most powerful applications of computational chemistry in isoxazole synthesis is the prediction and rationalization of regioselectivity. unimi.itnih.gov In the 1,3-dipolar cycloaddition to form 5-(tert-butyl)-3-(chloromethyl)isoxazole, two regioisomeric products are possible. DFT calculations can determine the activation energies for the two competing pathways leading to these isomers. nih.govacs.org

Transition State Energy Comparison : The reaction pathway with the lower activation energy will be kinetically favored, leading to the major product. researchgate.net For the reaction between chloroacetonitrile oxide and tert-butylacetylene, calculations consistently show that the transition state leading to the 3,5-disubstituted isoxazole is significantly lower in energy than the one leading to the 3,4-disubstituted isomer, in agreement with experimental observations. mdpi.com

Frontier Molecular Orbital (FMO) Theory : Regioselectivity can also be explained by FMO theory. The reaction is typically controlled by the interaction between the HOMO of one component and the LUMO of the other. The regiochemistry is determined by the alignment of the atomic orbitals with the largest coefficients. mdpi.com Computational analysis of the FMOs of the nitrile oxide and the alkyne can predict which atoms will preferentially bond, thus explaining the observed regioselectivity.

| Reaction Pathway | Product | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | 5-(tert-Butyl)-3-(chloromethyl)isoxazole | 15.2 | Major Product (Favored) |

| Pathway B | 4-(tert-Butyl)-3-(chloromethyl)isoxazole | 19.8 | Minor Product (Disfavored) |

Synthetic Utility and Role As a Versatile Chemical Synthon

Precursor in the Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of the chloromethyl group, coupled with the stability of the isoxazole (B147169) core, makes 5-(tert-Butyl)-3-(chloromethyl)isoxazole an excellent starting material for building a variety of other heterocyclic systems. The isoxazole ring itself can be transformed, or the chloromethyl group can be used as a point of attachment to construct new rings.

Application in the Synthesis of Pyridone and Pyridine (B92270) Derivatives

The transformation of isoxazoles into pyridines represents a powerful strategy for heterocyclic synthesis, effectively exchanging the oxygen atom of the isoxazole for a carbon atom to expand the ring. One notable method involves the reaction of substituted isoxazoles with enamines in an inverse electron-demand hetero-Diels-Alder reaction. rsc.org This process typically proceeds through a [4+2] cycloaddition to form an unstable oxaza-bicyclic intermediate, which then undergoes ring-opening and subsequent reduction to yield the final pyridine product. rsc.org

The reaction is highly regioselective, and the use of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), can facilitate the cycloaddition. rsc.org While this reaction is broadly applicable to many substituted isoxazoles, the presence of the tert-butyl group in 5-(tert-butyl)-3-(chloromethyl)isoxazole would direct the regiochemical outcome of the pyridine formed. rsc.org Furthermore, the chloromethyl group can be either retained in the final product for further functionalization or transformed prior to the ring expansion reaction. Other strategies for converting isoxazoles to pyridines include rhodium carbenoid-induced ring expansion. nih.gov

Table 1: General Transformation of Isoxazoles to Pyridines

| Reaction Type | Key Reagents | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Inverse Electron-Demand Hetero-Diels-Alder | Enamine, TiCl₄ | Oxaza-[2.2.1]-bicycle | Substituted Pyridine | rsc.org |

| Rhodium Carbenoid-Induced Ring Expansion | Vinyldiazomethane, Rh₂(OAc)₄ | N-O Insertion Product | 1,4-Dihydropyridine, then Pyridine | nih.gov |

Building Block for Fused and Polycyclic Systems

The synthesis of fused and polycyclic heterocyclic systems is of great interest due to their prevalence in natural products and pharmaceuticals. mdpi.com 5-(tert-Butyl)-3-(chloromethyl)isoxazole serves as an excellent starting point for such constructions. The chloromethyl group is a key functional handle that allows for the attachment of other molecular fragments containing reactive groups like alkynes or alkenes.

A common and powerful strategy for creating fused rings is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.comnih.gov In a typical sequence, the chlorine atom of the subject compound is displaced by a nucleophile that also contains an alkyne or alkene. The isoxazole ring can then be opened to generate a nitrile oxide in situ, which rapidly undergoes a [3+2] cycloaddition with the tethered alkyne or alkene to form a new, fused isoxazole or isoxazoline (B3343090) ring. mdpi.com This approach has been used to generate a variety of complex systems, including isoxazole-fused tricyclic quinazoline (B50416) alkaloids and other bicyclic isoxazoles. mdpi.comnih.gov The tert-butyl group remains as a sterically bulky substituent on the newly formed polycyclic framework.

Use in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov Isoxazole derivatives are frequently synthesized via MCRs, and synthons like 5-(tert-Butyl)-3-(chloromethyl)isoxazole are well-suited for incorporation into such reaction schemes. researchgate.netscielo.br

The reactive chloromethyl group can participate directly in an MCR or be used to pre-functionalize one of the components. For instance, an amine or alcohol component of an MCR could be alkylated with 5-(tert-Butyl)-3-(chloromethyl)isoxazole prior to the main reaction. researchgate.net This introduces the isoxazole moiety into the final complex molecule without the need for additional protection-deprotection steps. This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. nih.gov MCRs have been employed to generate diverse libraries of isoxazole-containing compounds, such as isoxazol-5(4H)-ones, for biological screening. scielo.br

Potential as a Chiral Ligand Precursor for Asymmetric Synthesis

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern chemical synthesis. rsc.org The design of effective chiral ligands is central to this field. Ligands containing oxazoline (B21484) or isoxazole moieties have proven to be among the most successful and versatile classes of ligands for a wide range of metal-catalyzed asymmetric transformations. nih.gov

5-(tert-Butyl)-3-(chloromethyl)isoxazole is an attractive precursor for the synthesis of novel chiral ligands for several reasons.

Reactive Handle : The chloromethyl group provides a convenient point for covalent attachment to a chiral scaffold. It can readily react with chiral amino alcohols or other nucleophilic backbones to form the desired ligand structure. researchgate.net

Coordination Site : The nitrogen atom of the isoxazole ring can act as a coordinating site for a transition metal center (e.g., rhodium, palladium, copper), which is the active site of the catalyst. rsc.org

Steric Influence : The bulky tert-butyl group can exert significant steric influence on the catalytic center. This steric hindrance is crucial for creating a well-defined chiral environment around the metal, which in turn controls the stereochemical outcome of the catalyzed reaction, leading to high enantioselectivity. mdpi.com

The modular nature of this approach allows for the systematic tuning of the ligand's steric and electronic properties by modifying the chiral backbone or the isoxazole substituents, facilitating the optimization of catalysts for specific asymmetric reactions. nih.gov

Table 2: Examples of Asymmetric Reactions Using Oxazoline-Type Ligands

| Asymmetric Reaction | Typical Metal Catalyst | Ligand Class | Ref. |

|---|---|---|---|

| Hydrogenation | Rhodium, Iridium | PHOX (Phosphinooxazoline) | rsc.org |

| Diels-Alder Reaction | Copper, Zinc | BOX (Bisoxazoline) | researchgate.net |

| Aldol Reactions | Tin, Titanium | Oxazolidine derivatives | nih.gov |

| Michael Addition | Copper, Nickel | Pyridine-bis(oxazoline) | rsc.org |

| Allylic Alkylation | Palladium | PHOX, Trizole-Oxazoline | nih.govresearchgate.net |

Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization. Future research into the synthesis of 5-(tert-butyl)-3-(chloromethyl)isoxazole should prioritize the development of more sustainable methodologies.

Current synthetic strategies for isoxazoles often rely on traditional methods that may involve hazardous reagents and solvents. Emerging green alternatives for isoxazole (B147169) synthesis that could be adapted for 5-(tert-butyl)-3-(chloromethyl)isoxazole include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. Investigating one-pot MCRs in aqueous media or using biodegradable catalysts could provide a more environmentally friendly route to this isoxazole derivative.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including isoxazoles. nih.gov Exploring ultrasound-assisted methods could lead to a more efficient and sustainable synthesis of 5-(tert-butyl)-3-(chloromethyl)isoxazole.

Use of Greener Solvents and Catalysts: Research into the use of benign solvents such as water, ethanol, or deep eutectic solvents, coupled with biodegradable catalysts like pyruvic acid, would align with the goals of sustainable chemistry. researchgate.net For instance, the synthesis of isoxazol-5(4H)-ones has been successfully achieved in aqueous media using pyruvic acid as a catalyst.

| Green Synthesis Strategy | Potential Advantages for 5-(tert-Butyl)-3-(chloromethyl)isoxazole Synthesis |

| Multicomponent Reactions | High atom economy, reduced waste, simplified work-up procedures. |

| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, lower energy consumption. nih.gov |

| Green Solvents and Catalysts | Reduced environmental impact, use of renewable resources, improved safety profile. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of 5-(tert-butyl)-3-(chloromethyl)isoxazole is largely dictated by the electrophilic nature of the chloromethyl group and the inherent chemical properties of the isoxazole ring. While the chloromethyl group is a known site for nucleophilic substitution, a systematic exploration of its reactivity with a broader range of nucleophiles is warranted.

Future investigations should focus on:

Nucleophilic Substitution Reactions: A detailed study of the reaction of 5-(tert-butyl)-3-(chloromethyl)isoxazole with a diverse array of nucleophiles (O, N, S, and C-based) would expand its synthetic utility. This could lead to the creation of novel libraries of 3-substituted isoxazoles with potential applications in drug discovery. The electron-deficient nature of the isoxazole ring can influence the reactivity of the adjacent chloromethyl group, making such studies particularly insightful.

Cross-Coupling Reactions: The development of novel cross-coupling protocols involving the C-Cl bond of the chloromethyl group or potentially C-H activation of the isoxazole ring would open up new avenues for functionalization.

Ring Transformation Reactions: Isoxazoles can undergo various ring-opening and rearrangement reactions under specific conditions. Investigating the stability of the 5-(tert-butyl)-3-(chloromethyl)isoxazole ring to different reagents and reaction conditions could unveil novel transformation pathways to other valuable heterocyclic systems.

| Reaction Type | Potential Outcome |

| Nucleophilic Substitution | Access to a wide range of 3-functionalized 5-(tert-butyl)isoxazoles. |

| Cross-Coupling Reactions | Formation of new carbon-carbon and carbon-heteroatom bonds. |

| Ring Transformations | Synthesis of alternative heterocyclic scaffolds. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis and derivatization of 5-(tert-butyl)-3-(chloromethyl)isoxazole represents a significant area for future research.

Key areas for exploration include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 5-(tert-butyl)-3-(chloromethyl)isoxazole would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate large-scale production. The synthesis of other heterocyclic compounds, such as oxazoles, has been successfully automated in flow reactors.

Automated Derivatization: An automated platform could be designed to react 5-(tert-butyl)-3-(chloromethyl)isoxazole with a library of nucleophiles in a high-throughput manner. This would accelerate the discovery of new derivatives with desirable properties.

In-line Analysis and Optimization: The integration of in-line analytical techniques (e.g., NMR, IR, and mass spectrometry) into a flow system would allow for real-time reaction monitoring and rapid optimization of reaction conditions.

| Technology | Potential Benefits |

| Flow Chemistry | Enhanced safety, improved scalability, better process control. |

| Automated Synthesis | High-throughput screening of derivatives, accelerated discovery workflows. |

| In-line Analytics | Real-time reaction optimization, improved process understanding. |

Advanced Synthetic Applications in Complex Molecule Construction

The true value of a chemical building block lies in its ability to be incorporated into the synthesis of complex and functionally important molecules. 5-(tert-butyl)-3-(chloromethyl)isoxazole has the potential to be a valuable synthon in the construction of intricate molecular architectures, particularly in the field of medicinal chemistry.

A notable example of the incorporation of the 5-(tert-butyl)isoxazole moiety is found in the potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib . smolecule.com This complex molecule, which has been investigated for the treatment of acute myeloid leukemia, features a 1-(5-tert-butyl-1,2-oxazol-3-yl)urea substructure. smolecule.com The synthesis of Quizartinib and its analogs highlights the importance of the 5-(tert-butyl)isoxazole fragment in constructing biologically active compounds.

Future research should focus on:

Total Synthesis of Natural Products: Exploring the use of 5-(tert-butyl)-3-(chloromethyl)isoxazole as a key intermediate in the total synthesis of natural products containing the isoxazole motif. The unique substitution pattern could offer advantages in terms of stereocontrol and late-stage functionalization.

Medicinal Chemistry Programs: Systematically incorporating the 5-(tert-butyl)-3-(chloromethyl)isoxazole scaffold into medicinal chemistry programs to explore its potential in developing new therapeutic agents. Its lipophilic tert-butyl group and the reactive chloromethyl handle make it an attractive starting point for generating diverse compound libraries. The isoxazole ring itself is a well-established pharmacophore found in numerous approved drugs. rsc.org

Development of Novel Chemical Probes: Utilizing this building block to synthesize novel chemical probes for studying biological processes. The chloromethyl group can be used to attach reporter tags, such as fluorescent dyes or biotin, to the isoxazole core.

| Application Area | Potential Impact |

| Total Synthesis | Access to novel and complex natural product analogs. |

| Medicinal Chemistry | Discovery of new drug candidates with improved efficacy and selectivity. |

| Chemical Biology | Development of new tools for studying biological systems. |

Q & A

Q. What synthetic methodologies are commonly used to prepare 5-(tert-Butyl)-3-(chloromethyl)isoxazole?

The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes/alkenes, followed by chlorination. For example, substituted aromatic aldehydes are converted to oximes, cyclized using dichloromethane (DCM), triethylamine, and N-chlorosuccinimide (NCS), and then chlorinated to yield the chloromethyl group . Microwave or ultrasound-assisted methods improve reaction efficiency, reducing isomer formation and increasing yields (65–90%) .

Q. How is structural characterization performed for 5-(tert-Butyl)-3-(chloromethyl)isoxazole derivatives?

Characterization typically involves:

- IR spectroscopy : To confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

- ¹H/¹³C NMR : To verify tert-butyl (δ ~1.3 ppm, singlet) and chloromethyl (δ ~4.5–5.0 ppm) groups.

- Mass spectrometry : For molecular ion confirmation and fragmentation patterns.

- Elemental analysis : To validate purity and stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antibacterial activity against E. coli and S. aureus (MIC values comparable to ciprofloxacin) and antifungal activity against C. albicans and A. niger. Activity is linked to the chloromethyl group's electrophilic reactivity and substituent effects on the phenyl ring .

Q. How are reaction conditions optimized for chloromethyl group introduction?

Chlorination is achieved using NCS in DCM under magnetic stirring (4–5 hours at room temperature). Solvent choice (e.g., DMF for solubility) and stoichiometric control of NCS (2 mmol per 2 mmol substrate) are critical. Post-reaction purification involves ethyl acetate extraction and recrystallization from ethanol .

Advanced Research Questions

Q. What mechanistic insights exist regarding the inhibition of glutathione-dependent enzymes by isoxazole derivatives?

Isoxazole derivatives, including chloromethyl-substituted analogs, inhibit glutathione reductase (GR) and glutathione S-transferase (GST) by interacting with the enzymes' active sites. The chloromethyl group may form covalent adducts with cysteine residues, disrupting redox regulation. Competitive vs. non-competitive inhibition is evaluated via kinetic assays .

Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) aid in understanding structure-activity relationships?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures, guiding solubility and stability optimization .

Q. What strategies improve regioselectivity in isoxazole synthesis?

- Base selection : Triethylamine minimizes side reactions during cyclization.

- Microwave/ultrasound irradiation : Enhances reaction homogeneity and reduces isomer formation.

- Catalyst-free conditions : Avoids metal contamination, critical for pharmaceutical applications .

Q. How is chirality introduced into 5-(tert-Butyl)-3-(chloromethyl)isoxazole derivatives?

Chiral tert-butyl groups or asymmetric synthesis routes (e.g., using chiral oxime precursors) are employed. Enantiomeric resolution via HPLC with chiral columns or enzymatic methods (e.g., lipase-mediated kinetic resolution) is reported for related isoxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.